Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1216596-20-1
VCID: VC2665162
InChI: InChI=1S/C11H10INO2S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3
SMILES: CCOC(=O)C1=C(C2=C(S1)C=CC=C2I)N
Molecular Formula: C11H10INO2S
Molecular Weight: 347.17 g/mol

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

CAS No.: 1216596-20-1

Cat. No.: VC2665162

Molecular Formula: C11H10INO2S

Molecular Weight: 347.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate - 1216596-20-1

Specification

CAS No. 1216596-20-1
Molecular Formula C11H10INO2S
Molecular Weight 347.17 g/mol
IUPAC Name ethyl 3-amino-4-iodo-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C11H10INO2S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3
Standard InChI Key CBOVQTUDKKVQDH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(S1)C=CC=C2I)N
Canonical SMILES CCOC(=O)C1=C(C2=C(S1)C=CC=C2I)N

Introduction

Chemical Structure and Properties

Molecular Structure

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate features a benzothiophene scaffold, which consists of a fused benzene ring and a thiophene ring. The specific arrangement of functional groups includes:

  • An amino group (-NH₂) at the 3-position

  • An iodine atom at the 4-position

  • An ethyl carboxylate group (-COOC₂H₅) at the 2-position

This particular substitution pattern creates a distinct electronic distribution across the molecule, influencing its reactivity and potential interactions with biological targets.

Physical Properties

The physical properties of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate are critical for understanding its behavior in various environments and applications. Table 1 presents the key physical parameters of this compound.

Table 1: Physical Properties of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate

PropertyValue
Molecular FormulaC₁₁H₁₀INO₂S
Molecular Weight347.17 g/mol
Physical State at Room TemperatureSolid
Density1.8±0.1 g/cm³
Boiling Point443.3±40.0 °C at 760 mmHg
Flash Point221.9±27.3 °C
LogP5.59
Vapor Pressure0.0±1.1 mmHg at 25°C
Index of Refraction1.724

Data compiled from sources and

The relatively high boiling point (443.3±40.0 °C) and flash point (221.9±27.3 °C) indicate strong intermolecular forces, likely due to the presence of the amino group capable of hydrogen bonding and the iodine atom contributing to increased molecular weight . The LogP value of 5.59 suggests significant lipophilicity, which has important implications for its pharmacokinetic properties .

Chemical Reactivity

Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate exhibits versatile chemical reactivity due to its functionalized structure. The compound can participate in various chemical transformations:

  • The primary amino group at the 3-position can undergo typical amine reactions including acylation, alkylation, and condensation reactions.

  • The iodine atom at the 4-position serves as an excellent handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.

  • The ester group at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides or alcohols.

These reactive sites make the compound an excellent scaffold for the synthesis of more complex molecular structures with potential pharmaceutical applications.

Synthesis and Preparation

Purification Methods

Purification of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate typically involves standard organic chemistry techniques including:

  • Column chromatography

  • Recrystallization

  • Preparative HPLC

These methods are essential for obtaining high-purity material required for biological testing and pharmaceutical applications.

Comparison with Related Compounds

Structural Analogues

Several related benzothiophene derivatives share structural similarities with Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate. Table 2 presents a comparison of these analogues:

Table 2: Comparison of Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylate with Related Compounds

CompoundKey Structural DifferencesMolecular WeightMolecular Formula
Ethyl 3-Amino-4-iodo-1-benzothiophene-2-carboxylateIodine at 4-position, ethyl ester347.17 g/molC₁₁H₁₀INO₂S
Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylateBromine at 6-position, methyl esterDifferent from target compoundDifferent from target compound
Ethyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylateNitro group at 5-position, no iodine266.27 g/molC₁₁H₁₀N₂O₄S

Data compiled from sources,, and

The positioning of substituents (iodine, bromine, nitro group) and the type of ester group (ethyl versus methyl) lead to different physical properties and potentially different biological activities among these analogues.

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